molecular formula C15H14BrN3OS B12034229 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole CAS No. 618413-69-7

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole

Cat. No.: B12034229
CAS No.: 618413-69-7
M. Wt: 364.3 g/mol
InChI Key: OJLXUPAIJDMXCL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SALOR-INT L367052-1EA involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

SALOR-INT L367052-1EA undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

SALOR-INT L367052-1EA has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of SALOR-INT L367052-1EA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

SALOR-INT L367052-1EA can be compared with other similar compounds, such as:

  • 3-((3-chlorobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole
  • 3-((3-fluorobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole

These compounds share a similar core structure but differ in the substituents attached to the benzyl group.

Properties

CAS No.

618413-69-7

Molecular Formula

C15H14BrN3OS

Molecular Weight

364.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole

InChI

InChI=1S/C15H14BrN3OS/c1-2-19-14(13-7-4-8-20-13)17-18-15(19)21-10-11-5-3-6-12(16)9-11/h3-9H,2,10H2,1H3

InChI Key

OJLXUPAIJDMXCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CO3

Origin of Product

United States

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